molecular formula C8H12O4 B151443 (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 76704-05-7

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B151443
CAS No.: 76704-05-7
M. Wt: 172.18 g/mol
InChI Key: VYTZWRCSPHQSFX-ZTYPAOSTSA-N
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Description

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique cyclopenta[b]furan structure, which includes multiple hydroxyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by selective hydroxylation to introduce the hydroxyl groups at specific positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols .

Scientific Research Applications

Biochemical Studies

The compound has shown promise in biochemical research due to its ability to interact with various enzymes and receptors. Its structural features allow it to serve as a substrate or inhibitor in enzymatic reactions, making it valuable for studying enzyme kinetics and mechanisms.

Pharmaceutical Development

Due to its unique structure, (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is being explored for potential therapeutic applications. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, suggesting its utility in developing new medications .

Natural Product Synthesis

This compound serves as a key intermediate in the synthesis of various natural products and bioactive molecules. Its ability to undergo further functionalization makes it an attractive building block for chemists working on synthesizing complex organic compounds .

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of specific enzymes involved in metabolic pathways, this compound was tested against several targets. The results indicated significant inhibitory activity against cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Case Study 2: Synthesis of Bioactive Compounds

Researchers utilized this compound as a precursor for synthesizing novel anti-cancer agents. By modifying the hydroxymethyl group and introducing various substituents, they were able to create derivatives that exhibited enhanced cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism by which (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s cyclopenta[b]furan structure allows it to fit into specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one apart from similar compounds is its specific arrangement of hydroxyl groups and the cyclopenta[b]furan ring structure. This unique configuration allows for distinct chemical reactivity and biological interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, commonly referred to as Corey lactone diol, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of Corey lactone diol can be represented as follows:

  • Molecular Formula : C8H12O4
  • CAS Number : 32233-40-2
  • SMILES Notation : OC[C@@H]1C@@HC[C@H]2OC(=O)C[C@@H]12

Antimicrobial Properties

Research has indicated that Corey lactone diol exhibits notable antimicrobial activity. In a study assessing various lactones, it was found that this compound showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

Corey lactone diol also demonstrates anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. A study reported that Corey lactone diol induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be around 15 µM, indicating a promising therapeutic window for further development in oncology .

Synthesis Methods

The synthesis of Corey lactone diol has been achieved through various methods. One notable approach involves the enzymatic hydrolysis of acetyl derivatives using Pseudomonas sp. lipase, yielding high purity enantiomers with over 99% enantiomeric excess. This method is advantageous due to its mild reaction conditions and high selectivity .

Case Study 1: Antimicrobial Effectiveness

In a controlled laboratory setting, Corey lactone diol was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an alternative antimicrobial agent in clinical settings .

Case Study 2: Anti-inflammatory Mechanism

A research team investigated the anti-inflammatory effects of Corey lactone diol in a murine model of colitis. Mice treated with the compound exhibited reduced colon inflammation and histological damage compared to controls, with a significant decrease in inflammatory markers measured by ELISA .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in MCF-7 cells

Q & A

Basic Research Questions

Q. How can the compound’s identity and purity be confirmed in synthetic workflows?

  • Methodological Answer :

  • Empirical Validation : Confirm molecular weight (172.18 g/mol) via mass spectrometry (MS). Observed peaks at m/z 173 (M+1) and 154 align with fragmentation patterns .
  • Optical Rotation : Measure specific rotation using polarimetry. A value of -44° (c=1.4 in methanol) indicates enantiomeric purity .
  • Chromatography : Use HPLC/GC with a chiral column to resolve stereoisomers and validate purity ≥98% .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • 1H NMR : Key signals include δ 2.0–2.81 ppm (cyclopentane protons), 3.65 ppm (hydroxymethyl), and 4.18–4.94 ppm (furanone and hydroxyl-bearing carbons) .
  • 13C NMR : Peaks at δ 177.02 ppm (C=O) and 63.7–83.4 ppm (oxygenated carbons) confirm the bicyclic furanone backbone .
  • IR Spectroscopy : Detect hydroxyl (-OH) stretches near 3300–3500 cm⁻¹ and carbonyl (C=O) at ~1750 cm⁻¹ .

Q. What synthetic routes are reported for bicyclic furanones like this compound?

  • Methodological Answer :

  • Corey Lactone Derivatives : Start from Corey lactone intermediates (e.g., (−)-Corey lactone) and functionalize via hydroxylation and hydroxymethylation .
  • Deprotection Strategies : Use AlCl3·6H2O to cleave tert-butyldimethylsilyl (TBS) ethers under mild conditions, preserving acid-sensitive groups .
  • Cyclocarbonylation : Titanium-mediated reductive coupling forms bicyclic frameworks with stereocontrol .

Advanced Research Questions

Q. How can stereochemical discrepancies in crystallographic data be resolved?

  • Methodological Answer :

  • Software Cross-Validation : Compare SHELX-refined structures with independent tools (e.g., Olex2 or Phenix) to identify biases in electron density maps .
  • Twinned Data Analysis : Apply SHELXD for experimental phasing in cases of pseudo-merohedral twinning .
  • Anomalous Dispersion : Use Cu-Kα radiation to enhance resolution of chiral centers in low-symmetry space groups .

Q. What strategies mitigate instability during handling of hygroscopic derivatives?

  • Methodological Answer :

  • Moisture Control : Store under inert gas (argon/nitrogen) with molecular sieves to prevent hydrolysis .
  • Protective Group Chemistry : Benzoylate hydroxyl groups (e.g., 5-(benzoyloxy) derivatives) to enhance stability for long-term storage .
  • Safety Protocols : Use explosion-proof equipment and anti-static tools when handling reactive intermediates .

Q. How do substituents influence biological activity in structural analogs?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified side chains (e.g., 4-[(1E)-3-oxo-5-phenylpentenyl] or 4β-p-toluenesulfonyl groups) and assay cytotoxicity or enzyme inhibition .
  • Metabolic Stability : Introduce fluorine at C4 (e.g., 3,3-difluoro derivatives) to reduce oxidative metabolism .
  • Computational Docking : Use QSPR models to predict binding affinities to targets like topoisomerase II .

Q. What computational methods predict physicochemical properties for novel derivatives?

  • Methodological Answer :

  • QSAR/QSPR Modeling : Apply CC-DPS platforms with quantum chemistry and neural networks to estimate logP, solubility, and bioavailability .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions for polar intermediates .
  • Crippen/Joback Methods : Calculate thermodynamic properties (e.g., vapor pressure) for process scale-up .

Q. Data Contradiction Analysis

Q. How to address conflicting NMR assignments in bicyclic furanones?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve overlapping signals (e.g., δ 2.42–2.81 ppm) by cooling to 223 K .
  • 2D Experiments : Use HSQC and HMBC to correlate ambiguous protons/carbons (e.g., hydroxymethyl vs. hydroxyl-bearing carbons) .
  • Isotopic Labeling : Incorporate 13C at C5 to track coupling patterns in NOESY spectra .

Properties

IUPAC Name

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWRCSPHQSFX-ZTYPAOSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]2[C@@H]1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454586
Record name (+)-Corey lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76704-05-7
Record name (+)-Corey lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50 (10.0 g, 39 mmol) in MeOH (100 mL) was added potassium carbonate (15 g). The suspension was stirred at room temperature for 3 hours. To the suspension was added ethyl acetate (60 mL). The resulting suspension was filtered through a pad of diatomaceous earth (Celite®). The filtrate was concentrated in vacuo to give crude product. The crude product was dissolved in MeOH (15 mL) and to it was added diethyl ether (100 mL). The resulting suspension was stirred for 2 hours at room temperature. The solid was filtered to give the title compound (3.62 g, 54%).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
54%

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